

Metabolic Profiling of 1-Methyltryptamine: Pathway Elucidation and Analytical Characterization

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Compound of Interest

Compound Name: 1-METHYLTRYPTAMINE

CAS No.: 7518-21-0

Cat. No.: B188459

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Content Type: Technical Guide / Whitepaper Target Audience: Drug Metabolism & Pharmacokinetics (DMPK) Scientists, Medicinal Chemists, Toxicology Researchers.

Executive Summary & Chemical Identity

1-Methyltryptamine (1-MT) represents a specific structural modification of the tryptamine scaffold where the methylation occurs at the indole nitrogen (

) position, rather than the side-chain amine (

). This structural distinction is critical for predicting its metabolic fate.

Unlike

-methyltryptamine (AMT), which resists oxidative deamination, or

-dimethyltryptamine (DMT), which relies on

-demethylation or

-oxide formation, 1-MT retains a primary ethylamine side chain. Consequently, its metabolic profile is dominated by Monoamine Oxidase (MAO) degradation, rendering it pharmacokinetically unstable and functionally distinct from its psychoactive

-alkylated analogs.

Chemical Specifications

- IUPAC Name: 2-(1-methyl-1H-indol-3-yl)ethanamine
- CAS Number: 7518-21-0 (Hydrochloride salt)
- Molecular Formula:
- Key Structural Feature: Indole-
 - Methyl group (
 - Me); Primary amine side chain (
 -).

Metabolic Stability & Enzymatic Mechanisms

The Dominant Pathway: Oxidative Deamination

The primary metabolic driver for 1-MT is oxidative deamination catalyzed by Monoamine Oxidases (MAO-A and MAO-B). The

-methyl group does not provide steric protection to the ethylamine side chain.

- Oxidation: MAO attacks the
 - carbon of the side chain, converting the amine to an imine, which hydrolyzes to 1-methylindole-3-acetaldehyde.
- Dehydrogenation: The unstable aldehyde is rapidly converted by Aldehyde Dehydrogenase (ALDH) into the corresponding carboxylic acid.
- Terminal Metabolite: The major urinary metabolite is 1-Methylindole-3-acetic acid (1-MIAA).

Scientific Rationale:

- Substrate Specificity: The primary amine allows 1-MT to dock into the catalytic site of MAO. While

-methylation increases lipophilicity (), it does not occlude the flavin cofactor's access to the amine.

- Isoform Selectivity: 1-MT acts as a substrate for both MAO-A and MAO-B, though kinetic parameters (,) often favor MAO-A in human tissue.

Secondary Phase I Pathways (CYP450)

If MAO is inhibited (or saturated), Cytochrome P450 enzymes (primarily CYP2D6 and CYP1A2) facilitate ring hydroxylation.

- 6-Hydroxylation: Formation of 6-hydroxy-**1-methyltryptamine**.
- Mechanism: Electrophilic attack on the electron-rich indole ring. The

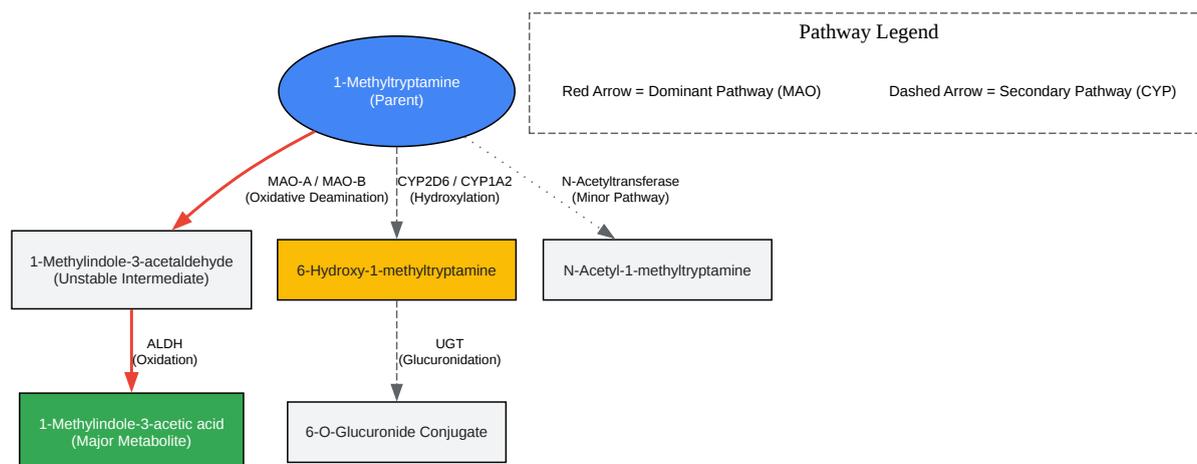
-methyl group acts as an electron-donating group, potentially activating the ring further compared to unsubstituted tryptamine.

Phase II Conjugation

- Glucuronidation: Hydroxylated metabolites (e.g., 6-OH-1-MT) are substrates for UGT enzymes, forming O-glucuronides for renal excretion.
- Acetylation: Arylalkylamine N-acetyltransferase (AANAT) may convert trace amounts of 1-MT to N-acetyl-**1-methyltryptamine**, particularly in tissues with high acetyltransferase activity (e.g., pineal, liver).

Visualizing the Metabolic Map

The following diagram illustrates the bifurcation between the dominant MAO pathway and the minor CYP/Transferase pathways.



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Caption: Metabolic fate of **1-Methyltryptamine**. The MAO-driven conversion to 1-Methylindole-3-acetic acid represents the primary clearance mechanism.

Experimental Protocols for Pathway Validation

To empirically validate the metabolic profile of 1-MT, researchers should utilize a comparative incubation system distinguishing between mitochondrial (MAO-rich) and microsomal (CYP-rich) fractions.

In Vitro Stability Assay (S9/Microsomes/Mitochondria)

Objective: Determine intrinsic clearance (

) and enzyme contribution.

Component	Concentration	Role
Substrate (1-MT)	1 M	Low conc. to ensure linear kinetics ().
Matrix	0.5 mg/mL protein	Human Liver Microsomes (HLM) or Mitochondria.
Cofactors	NADPH (1 mM)	Required for CYP450 activity.
Cofactors	No NADPH	Control for non-CYP (MAO) activity in mitochondria.
Inhibitors	Clorgyline (1 M)	Selective MAO-A inhibitor.
Inhibitors	Deprenyl (1 M)	Selective MAO-B inhibitor.

Step-by-Step Workflow:

- Pre-incubation: Equilibrate protein matrix and buffer (100 mM Phosphate, pH 7.4) at 37°C for 5 minutes.
- Inhibitor Phase: Add Clorgyline or Deprenyl to respective wells; incubate for 10 min to inactivate MAO isoforms.
- Initiation: Add 1-MT (dissolved in MeOH, final organic content). For CYP assays, add NADPH regenerating system.
- Sampling: Aliquot 50 L at min into cold Acetonitrile (containing Internal Standard).

- Termination: Centrifuge at 4,000g for 15 min to pellet protein. Collect supernatant for LC-MS/MS.

Analytical Method (LC-MS/MS)

System: UHPLC coupled to Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis). Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7

m).

Mobile Phase:

- A: 0.1% Formic Acid in Water
- B: 0.1% Formic Acid in Acetonitrile

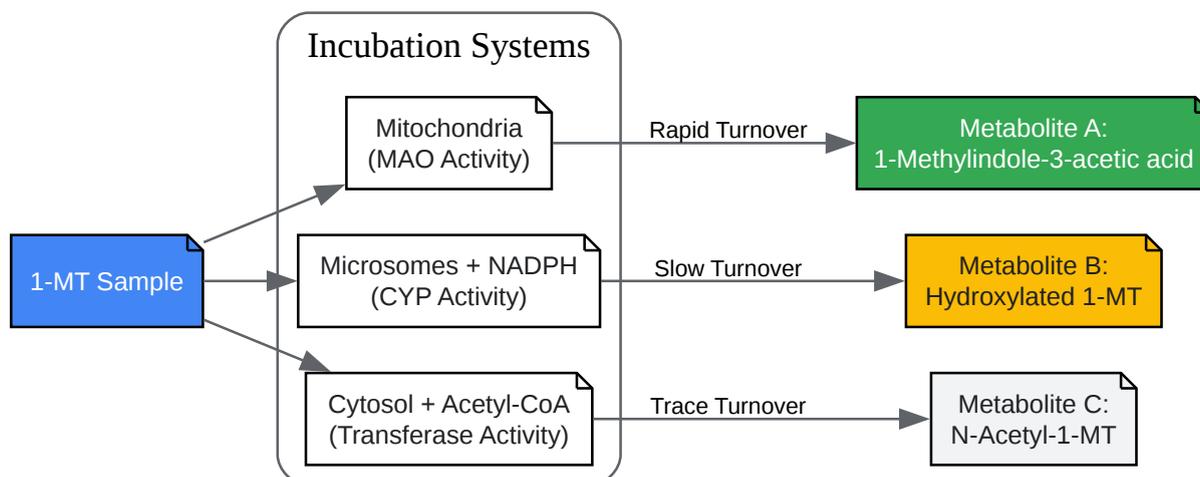
MRM Transitions (Positive Mode ESI+):

Analyte	Precursor ()	Product ()	Collision Energy (eV)	Rationale
1-MT	175.1	144.1	20	Loss of methylamine ()
1-MT (Qual)	175.1	130.1	35	Indole ring fragment
1-MIAA	190.1	144.1	15	Loss of carboxylic acid group
6-OH-1-MT	191.1	160.1	25	Hydroxylated fragment

Note: 1-MIAA (Acid metabolite) may require Negative Mode (ESI-) for optimal sensitivity ().

Experimental Workflow Diagram

This diagram outlines the decision tree for identifying metabolites based on the specific enzyme system used.



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Caption: Experimental segregation of metabolic pathways using subcellular fractions.

Pharmacological Implications^{[1][2][3]}

While this guide focuses on metabolism, the rapid degradation of 1-MT by MAO explains its lack of oral psychoactivity compared to MAO-resistant analogs like

-methyltryptamine (AMT).

- **MAO Inhibition:** 1-MT acts as a competitive substrate. High concentrations may temporarily inhibit MAO, potentially leading to drug-drug interactions (DDIs) if co-administered with serotonergic agents.
- **Biomarker Utility:** 1-Methylindole-3-acetic acid (1-MIAA) in urine serves as a specific biomarker for 1-MT ingestion, distinct from the standard Indole-3-acetic acid (IAA) produced from endogenous tryptamine.

References

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